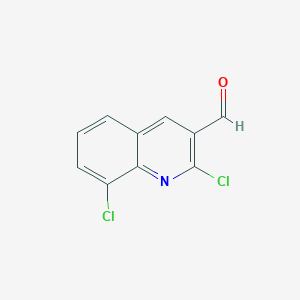

2,8-Dichloroquinoline-3-carbaldehyde

Beschreibung

2,8-Dichloroquinoline-3-carbaldehyde (CAS RN: 144918-96-7) is a halogenated quinoline derivative with the molecular formula C₁₀H₅Cl₂NO and a molecular weight of 226.0588 g/mol . The compound features chlorine substituents at positions 2 and 8 of the quinoline ring, with a formyl group at position 3, contributing to its reactivity in synthetic chemistry. It is commonly used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and photophysical materials due to its versatile aldehyde functionality and halogen-mediated electronic effects .

Eigenschaften

IUPAC Name |

2,8-dichloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-8-3-1-2-6-4-7(5-14)10(12)13-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMXEZKNTOGEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565364 | |

| Record name | 2,8-Dichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144918-96-7 | |

| Record name | 2,8-Dichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dichloro-quinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

The process begins with the formation of the Vilsmeier-Haack reagent, generated by mixing dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent acts as a chloroiminium intermediate, which electrophilically attacks the aromatic substrate. For this compound, the precursor 2-chloroacetanilide undergoes cyclization and formylation. The chlorine atoms at positions 2 and 8 are introduced via electrophilic aromatic substitution during the reaction.

Standard Procedure

-

Reagent Preparation : POCl₃ (0.35 mol) is added dropwise to chilled DMF (0.15 mol) at 0°C under stirring.

-

Substrate Addition : 2-Chloroacetanilide (0.05 mol) is introduced portion-wise into the reagent mixture.

-

Reaction Conditions : The mixture is heated at 60°C for 16 hours to ensure complete cyclization and formylation.

-

Workup : The reaction is quenched by pouring into ice-cold water (300 mL), stirred below 10°C for 30 minutes, and filtered. The crude product is recrystallized from ethyl acetate.

Table 1: Reaction Conditions and Yields

| Starting Material | Reagent Ratio (DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Chloroacetanilide | 3:7 | 60 | 16 | 74 |

| Substituted Oxime | 3:7 | 60 | 16 | 72 |

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Control

Maintaining a low temperature (0–5°C) during reagent preparation prevents exothermic side reactions. Anhydrous DMF ensures optimal chloroiminium intermediate stability, while elevated temperatures (60°C) during cyclization accelerate ring closure.

Substrate Modifications

Electron-donating or withdrawing groups on the acetanilide precursor influence reaction kinetics. For instance, 2-chloroacetanilide with a methyl group at the ortho position yields 2-chloro-3-formyl-8-methylquinoline, demonstrating the versatility of the method.

Characterization and Analytical Validation

Synthesized this compound is characterized using spectroscopic techniques:

Spectral Data

-

IR Spectroscopy : A strong absorption band at 1699–1704 cm⁻¹ confirms the aldehyde (C=O) group.

-

¹H NMR : A singlet at δ 10.5–10.6 ppm corresponds to the aldehyde proton, while aromatic protons appear between δ 7.2–8.8 ppm.

-

Mass Spectrometry : The molecular ion peak at m/z 224.975 aligns with the molecular formula C₁₀H₅Cl₂NO.

Table 2: Key Spectral Assignments

| Technique | Key Signals | Interpretation |

|---|---|---|

| IR (KBr) | 1699 cm⁻¹ | C=O stretch |

| ¹H NMR (CDCl₃) | δ 10.5 (s, 1H) | Aldehyde proton |

| EIMS | m/z 224.975 | Molecular ion (M⁺) |

Industrial-Scale Production Considerations

Scaling up the Vilsmeier-Haack reaction requires addressing:

-

Cost Efficiency : Bulk procurement of POCl₃ and DMF reduces raw material costs.

-

Waste Management : Neutralizing excess POCl₃ with aqueous sodium bicarbonate mitigates environmental impact.

-

Purification : Recrystallization from ethyl acetate ensures high purity (>95%) suitable for pharmaceutical applications.

Comparative Analysis with Analogous Compounds

The synthesis of this compound shares similarities with other chloroquinoline derivatives but differs in regioselectivity:

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Dichloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

Oxidation: 2,8-Dichloroquinoline-3-carboxylic acid.

Reduction: 2,8-Dichloroquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2,8-Dichloroquinoline-3-carbaldehyde

DCDA can be synthesized through several methods, often involving the chlorination of quinoline derivatives followed by formylation. For example, the Vilsmeier-Haack reaction is commonly employed to introduce the aldehyde functional group into the quinoline structure. This method allows for high yields and purity of the target compound, making it suitable for further applications in drug development and material science.

Biological Activities

DCDA exhibits a range of biological activities that make it a valuable compound in pharmaceutical research. The following table summarizes its key biological properties:

Case Studies in Biological Applications

- Antibacterial Activity : A study evaluated a series of DCDA derivatives against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity with inhibition zones comparable to amoxicillin .

- Antimalarial Efficacy : Research highlighted the efficacy of DCDA derivatives against drug-resistant strains of P. falciparum, indicating its potential role in combination therapies for malaria .

- Antiviral Properties : Investigations into the antiviral properties of DCDA derivatives showed significant inhibition rates against H5N1 virus strains, suggesting a pathway for developing new antiviral agents .

Industrial Applications

DCDA is utilized in various industrial sectors due to its chemical properties:

- Dyes and Pigments : DCDA serves as an intermediate in the synthesis of dyes and pigments used in textiles and coatings.

- Agrochemicals : The compound is incorporated into formulations for pesticides and herbicides, enhancing their effectiveness.

- Plasticizers : It is used as a plasticizer in polymer production, improving flexibility and durability.

- Solvent Applications : DCDA functions as a solvent in chemical reactions and processes due to its solvatofluorochromic effects .

Wirkmechanismus

The mechanism of action of 2,8-Dichloroquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 2,8-dichloroquinoline-3-carbaldehyde can be contextualized by comparing it with analogous quinoline-3-carbaldehyde derivatives. Below is a detailed analysis:

Structural and Physical Properties

Crystallographic and Stability Data

- 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: Crystallizes in a monoclinic system with all non-H atoms lying on a mirror plane, enhancing structural rigidity .

Biologische Aktivität

2,8-Dichloroquinoline-3-carbaldehyde is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by two chlorine atoms and an aldehyde group, contributes to its diverse applications in drug development and other scientific research areas.

The synthesis of this compound typically involves the chlorination of quinoline derivatives followed by formylation. The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds, making it a valuable building block for bioactive molecules with potential therapeutic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, including bacterial DNA gyrase and topoisomerase, disrupting DNA replication and cell division in bacteria .

- Apoptosis Induction : In cancer research, it has been observed that the compound can induce apoptosis in tumor cells by inhibiting specific signaling pathways involved in tumor growth .

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and potentially leading to therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing potent activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Bacillus spizizenii | Not specified |

| Aspergillus niger | Not specified |

The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. It is believed to act through multiple pathways that inhibit cancer cell proliferation and induce apoptosis. Studies have shown that it can modulate key signaling pathways involved in cancer progression .

Case Studies

- Antibacterial Evaluation : A study reported that the compound exhibited high antibacterial activity against Escherichia coli and Staphylococcus aureus, with a notable MIC that indicates its potential as an antibacterial agent .

- Cancer Research : In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.